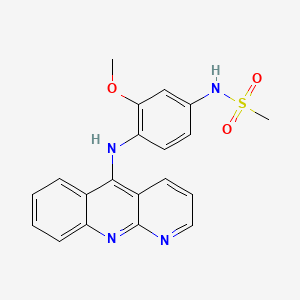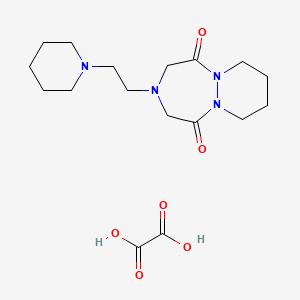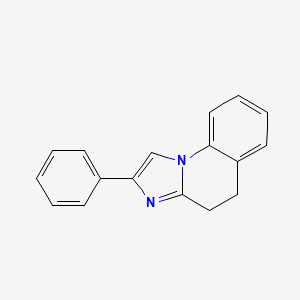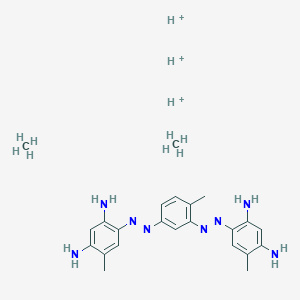
Bismark Brown R phosphomolybdate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bismark Brown R phosphomolybdate is a compound that belongs to the class of diazo dyesIt is commonly used in histology for staining tissues and has applications in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Bismark Brown R involves the diazotization of 1,3-phenylenediamine followed by coupling with another molecule of 1,3-phenylenediamine. The reaction typically occurs in an acidic medium, where the diazonium ion formed from 1,3-phenylenediamine reacts with another molecule of 1,3-phenylenediamine to form the diazo dye .
Industrial Production Methods
Industrial production of Bismark Brown R phosphomolybdate involves the reaction of inorganic phosphate with ammonium molybdate in an acidic medium to form a phosphomolybdate complex. This complex is then combined with Bismark Brown R to form the final compound .
Analyse Des Réactions Chimiques
Types of Reactions
Bismark Brown R phosphomolybdate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of molybdenum.
Reduction: Reduction reactions can convert the compound into phosphomolybdenum blue, a reduced form of phosphomolybdate.
Substitution: The diazo groups in Bismark Brown R can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Stannous chloride is often used as a reducing agent to convert phosphomolybdate to phosphomolybdenum blue.
Substitution: Nucleophiles such as amines and thiols can react with the diazo groups in Bismark Brown R.
Major Products Formed
Oxidation: Various oxidation states of molybdenum compounds.
Reduction: Phosphomolybdenum blue.
Substitution: Substituted diazo compounds.
Applications De Recherche Scientifique
Bismark Brown R phosphomolybdate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Bismark Brown R phosphomolybdate involves the formation of a phosphomolybdate complex in an acidic medium. This complex can undergo reduction to form phosphomolybdenum blue, which is used in various analytical applications. The molecular targets and pathways involved include the interaction of the dye with cellular components, leading to specific staining patterns .
Comparaison Avec Des Composés Similaires
Bismark Brown R phosphomolybdate can be compared with other similar compounds, such as:
Bismark Brown Y: Another diazo dye with similar staining properties but different chemical structure.
Chrysoidine G: A dye used for similar staining purposes but with different chemical properties.
Methylene Blue: A dye with different applications in biology and medicine.
The uniqueness of this compound lies in its specific staining properties and its ability to form stable complexes with phosphomolybdate, making it useful in various scientific and industrial applications .
Propriétés
Numéro CAS |
68568-65-0 |
|---|---|
Formule moléculaire |
C23H35N8+3 |
Poids moléculaire |
423.6 g/mol |
Nom IUPAC |
4-[[3-[(2,4-diamino-5-methylphenyl)diazenyl]-4-methylphenyl]diazenyl]-6-methylbenzene-1,3-diamine;hydron;methane |
InChI |
InChI=1S/C21H24N8.2CH4/c1-11-4-5-14(26-28-20-6-12(2)15(22)9-17(20)24)8-19(11)27-29-21-7-13(3)16(23)10-18(21)25;;/h4-10H,22-25H2,1-3H3;2*1H4/p+3 |
Clé InChI |
RCHOBNGIPWYDPM-UHFFFAOYSA-Q |
SMILES canonique |
[H+].[H+].[H+].C.C.CC1=C(C=C(C=C1)N=NC2=C(C=C(C(=C2)C)N)N)N=NC3=C(C=C(C(=C3)C)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




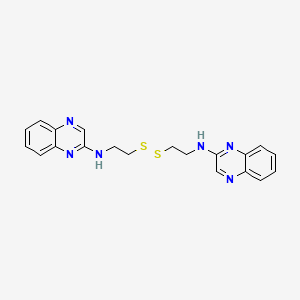

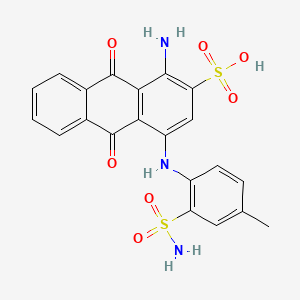
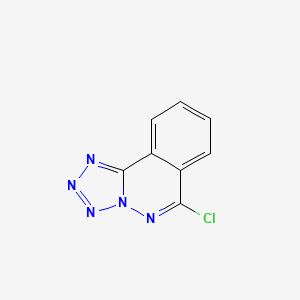

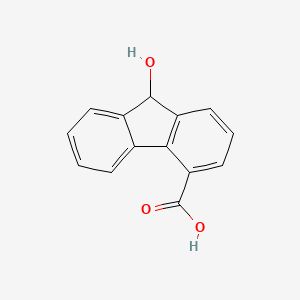
![7,11-diazoniatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaene](/img/structure/B12793167.png)
